
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride is a compound with the empirical formula C10H13FN2·2HCl . It is a derivative of phenylpiperazine, a class of drugs with entactogenic properties that direct central serotonin release .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride, has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular weight of this compound is 253.14 . The SMILES string representation is Cl.Cl.Fc1ccc(cc1)N2CCNCC2 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Applications De Recherche Scientifique
Malaria Treatment Research
- Novel Inhibitors of Plasmodium falciparum : Research has identified derivatives of 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride as potential novel chemotypes for malaria treatment. These compounds have been investigated for their potency and metabolic stability, highlighting their relevance in the search for new malaria treatments (Krake et al., 2017).
Anticancer Research
- Synthesis and Cytotoxicity in Cancer Cell Lines : Enantiomerically pure derivatives of 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride have been synthesized and tested for their cytotoxicity in various cancer cell lines, such as breast and prostate cancer cells. This research contributes to the understanding of the compound's potential as an anticancer agent (Dullin et al., 2006).
Magnetic Properties Research
- Synthesis and Magnetic Properties : Studies have focused on the synthesis and magnetic properties of compounds derived from 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride. The research provides insights into the complex's crystal structure and its potential applications in materials science (Ribas et al., 1994).
Polymer Science
- Polymer Synthesis and Properties : The compound has been utilized in synthesizing polymers with unique properties, such as fluorescence and thermal stability. This research opens pathways for developing new materials with specific optical and thermal characteristics (Hamciuc et al., 2015).
CO2 Capture Research
- Improving CO2 Capture : Research involving fluorine-substituted phenolic anions derived from 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride has shown promise in enhancing CO2 capture. This is crucial for developing more efficient and sustainable methods of carbon capture (Zhao et al., 2018).
Mécanisme D'action
Safety and Hazards
The compound is classified as acutely toxic and can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2.2ClH/c1-14(2)8-7-11(13)9-3-5-10(12)6-4-9;;/h3-6,11H,7-8,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPXXXRLXZHJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)
![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)
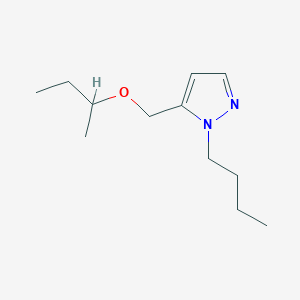
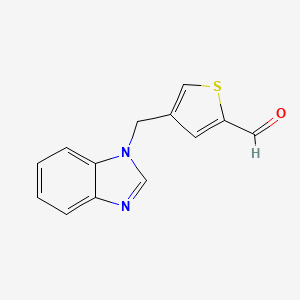
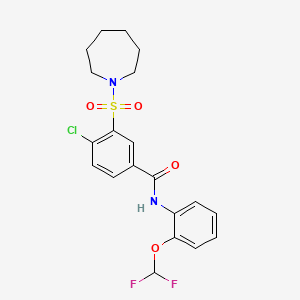
![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)
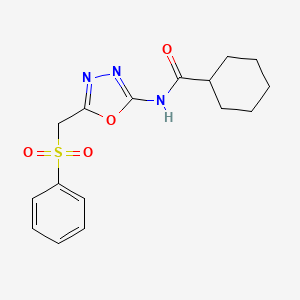
![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)
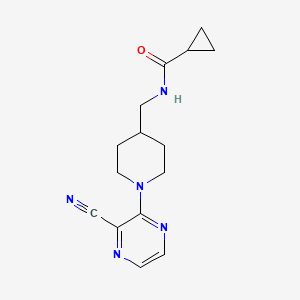
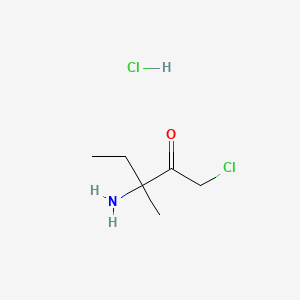

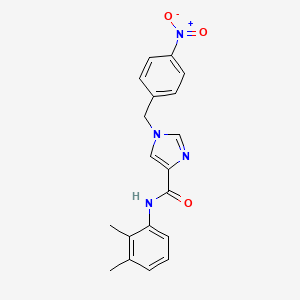
![1-[(4-Ethoxyphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2513614.png)
